4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutylpyrimidine moiety, a piperidine ring, and an oxazole group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the Oxazole Group: This can be synthesized through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicine, 4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine could be explored for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine: shares similarities with other compounds containing piperidine, pyrimidine, and oxazole groups.
Cyclobutylpyrimidine Derivatives: Compounds with similar cyclobutylpyrimidine structures.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine alkaloids.
Oxazole Derivatives: Compounds with oxazole rings, commonly found in various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the potential of this compound in various fields of research and industry
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-9-17(22-26-13)19(24)23-7-5-14(6-8-23)11-25-18-10-16(20-12-21-18)15-3-2-4-15/h9-10,12,14-15H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBVUQCLIXEXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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